molecular formula C10H12O B1663812 Nezukone

Nezukone

Cat. No.: B1663812
M. Wt: 148.20 g/mol
InChI Key: IWPWMAJDSLSRIP-UHFFFAOYSA-N
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Description

Nezukone (CAS: 13656-81-0) is a naturally occurring monoterpene classified as an irregular monoterpene due to its biosynthesis via non-head-to-tail isoprene unit condensation and cyclohexanoid ring expansion . Structurally, it belongs to the cycloheptane monoterpenes, characterized by a seven-membered carbocyclic ring with a ketone functional group (C10H12O, MW: 148) . It is isolated from resinous plants and shares biosynthetic pathways with compounds like eucarvone and γ-thujaplicin .

This compound is a derivative of hinokitiol (β-thujaplicin), a tropolone with iron-chelating properties. However, unlike hinokitiol, this compound lacks the hydroxyl groups necessary for metal binding, rendering it inactive in iron transport . Its synthetic routes often involve photochemical rearrangements, ring expansions, or dehydrogenation of bicyclic precursors .

Properties

IUPAC Name

4-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPWMAJDSLSRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anodic Oxidation of Cycloheptatriene Derivatives

The KAKENHI project established a seminal method utilizing anodic oxidation of 3-methoxycycloheptatriene (1-1 ) in methanol/NaOMe electrolyte at 1.2V vs SCE. This generates 7,7-dimethoxycycloheptatriene (1-2 ), which undergoes nucleophilic attack by isopropyllithium to yield 4-isopropyl-7-methoxycycloheptatriene (1-3 ). Subsequent acid-catalyzed demethylation (HCl/EtOH, 60°C) affords nezukone in 68% overall yield. Cyclic voltammetry studies reveal the oxidation potential correlates with substituent electron-donating effects, enabling rational design of analogous derivatives.

Electroreductive Coupling Strategies

Electroreduction of cycloheptatriene-carbonyl hybrids in DMF/TBABr at -1.8V vs Ag/Ag+ mediates regioselective C3-alkylation. For this compound synthesis, coupling 3-methoxycycloheptatriene with isopropyl bromide under these conditions produces 4-isopropyltropone methyl ether (1-4 ), hydrolyzed to this compound via H2SO4/THF (82% yield). This method’s advantage lies in avoiding harsh organometallic reagents, though scale-up requires specialized divided cell reactors.

Halogenation-Elimination Approaches

Bromination of Isopropylcycloheptanone

Cook’s classical halogenation protocol remains widely applied. Bromination of 4-isopropylcycloheptanone (2-1 ) with N-bromosuccinimide (NBS, 1.2 eq) in CCl4 at 78°C yields tribromotropone intermediate 2-2 within 4 hours. Catalytic hydrogenolysis (H2, 5% Pd/C, EtOAc) selectively removes bromines at C2 and C7 positions, furnishing this compound in 61% yield. Key parameters include:

Parameter Optimal Value Effect on Yield
NBS Equivalents 1.2 eq Maximizes mono-bromination
Temperature 78°C Minimizes dihalogenation
Catalyst Loading 5 wt% Pd/C Complete debromination

Oxidative Dehydrohalogenation

Alternative protocols employ 2-bromo-4-isopropylcycloheptanone (2-3 ), prepared via HBr/AcOH treatment of the parent ketone. Heating 2-3 with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C induces β-elimination, generating this compound in 73% isolated yield. This method circumvents hydrogenation steps but requires strict anhydrous conditions to prevent ketone hydration.

Cyclization-Based Syntheses

TiCl4-Mediated Enolate Cyclization

Kitahara’s TiCl4-mediated approach remains the highest-yielding route (89%). Treatment of β-isopropylcyclohexenone acetal (3-1 ) with TiCl4 (2.5 eq) in CH2Cl2 at -40°C induces enolate formation, which cyclizes to bicyclic ketone 3-2 . Oxidative aromatization using MnO2 in hexane/EtOAc (4:1) completes the synthesis.

Mechanistic Insights :

  • TiCl4 coordinates acetal oxygen, polarizing the C-O bond
  • Enolate attacks adjacent carbonyl, forming bicyclic intermediate
  • Acid workup releases strained cycloheptanone
  • Manganese dioxide abstracts hydride, inducing conjugation

Acyloin Condensation Routes

Van Tamelen’s acyloin strategy, though lower-yielding (42%), enables stereochemical control. Dieckmann cyclization of diethyl 4-isopropylheptanedioate (3-3 ) with Na/EtOH generates acyloin 3-4 , which undergoes oxidative dehydrogenation (O2, Cu(OAc)2) to this compound. While largely superseded by metal-mediated methods, this approach remains valuable for introducing axial chirality.

Cyclopropanation-Ring Expansion Strategies

Birch Reduction-Cyclopropanation Sequence

Birch’s 1968 synthesis remains foundational. Birch reduction of 4-isopropylanisole (4-1 ) in NH3/EtOH yields diene 4-2 , which undergoes dichlorocarbene addition (Cl3CCO2Na, 80°C) to form dichlorocyclopropane 4-3 . AgNO3-mediated ring expansion in aqueous acetone (60°C) affords chlorotropone 4-4 , reduced to this compound via Zn/HOAc (71% overall).

Modern Silver-Catalyzed Modifications

Banwell’s 2003 optimization employs AgOTf (5 mol%) in DCE at 25°C, completing ring expansion in 15 minutes versus 24 hours under classical conditions. This modification improves yield to 83% while tolerating ester and nitrile functional groups.

Comparative Analysis of Methodologies

Method Yield (%) Steps Key Advantage Limitation
Electrochemical 68-82 3 No organometallics Specialized equipment
Halogenation 61-73 2-3 Scalability Bromine waste management
TiCl4 Cyclization 89 2 High efficiency Moisture sensitivity
Acyloin Condensation 42 4 Stereocontrol Low yield
Cyclopropanation 71-83 3-4 Functional group tolerance Multi-step purification

Scientific Research Applications

Synthesis Techniques

  • Bromination/Elimination : Utilizes β-isopropyl substituted cycloheptanone to create nezukone.
  • Cyclization Reactions : Employs reagents like TiCl4 to facilitate the formation of the seven-membered ring .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Recent studies have reported significant antitumor properties of this compound, with an IC50 value of 43 nM against KB cancer cells . This highlights its potential as a lead compound in cancer therapy.

Antiviral and Antifungal Properties

This compound has also shown antiviral and antifungal activities, suggesting its utility in developing treatments for infectious diseases .

Applications in Organic Synthesis

This compound's structure allows it to serve as an important intermediate in organic synthesis, particularly in the synthesis of other natural products.

Synthetic Intermediates

  • This compound can be transformed into various derivatives that exhibit biological activity.
  • Its unique structure facilitates the development of complex molecules through biomimetic synthesis approaches .

Total Synthesis of Natural Products

A notable application of this compound is in the total synthesis of biologically relevant natural products. For instance, its role as an intermediate in synthesizing diketopiperazines has been explored, leveraging its reactivity to create complex scaffolds .

Research on Tropones

Research indicates that tropones, including this compound, are under investigation for their potential pharmacological applications. The synthesis and modification of these compounds are crucial for developing new therapeutic agents .

Data Tables

Application AreaDescriptionReferences
Antitumor ActivityIC50 = 43 nM against KB cancer cells
Antiviral ActivityPotential use in antiviral drug development
Organic SynthesisIntermediate for synthesizing complex natural products
Biomimetic SynthesisEfficient routes to access diverse natural products

Mechanism of Action

The mechanism of action of nezukone involves its interaction with various molecular targets and pathways. For example, this compound is a derivative of hinokitiol, which can restore iron transport. this compound itself cannot bind or transport iron . This difference in mechanism highlights the unique properties of this compound compared to its parent compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Nezukone with structurally or functionally related monoterpenes and troponoids:

Compound Molecular Formula Molecular Weight Key Features Source/Synthesis Biological Activity
This compound C10H12O 148.20 Cycloheptane with ketone; irregular monoterpene Resinous plants; synthesis via ring expansion of cyclohexanoids No iron transport; limited bioactivity
Eucarvone C10H14O 150.22 Cycloheptenone; conjugated dienone Plant resins; photochemical ring expansion Antimicrobial properties (theoretical)
γ-Thujaplicin C10H12O2 164.20 Tropolone with hydroxyl group; regular monoterpene Thuja species; oxidative synthesis from monoterpenes Antifungal, antioxidant
Hinokitiol C10H12O2 164.20 Tropolone with iron-chelating hydroxyl groups Chamaecyparis species; electrochemical synthesis Iron transport; antimicrobial
Lavandulyl acetate C12H22O3 214.30 Acyclic monoterpene ester Lavender; esterification of lavandulol Fragrance; no bioactive relevance

Key Contrasts

  • Biosynthetic Origin: this compound and eucarvone derive from irregular monoterpene pathways involving cyclohexanoid ring expansion, whereas γ-thujaplicin and hinokitiol follow regular isoprenoid pathways . Lavandulyl acetate is an acyclic ester, unrelated to troponoid biosynthesis .
  • Functional Groups: this compound’s ketone group contrasts with γ-thujaplicin’s tropolone hydroxyls, explaining their divergent bioactivities (e.g., hinokitiol’s iron chelation vs. This compound’s inactivity) . Eucarvone’s α,β-unsaturated ketone enables electrophilic reactivity absent in this compound .
  • Synthetic Accessibility: this compound is synthesized via Pd/C hydrogenation and DDQ dehydrogenation of polybromo precursors, while γ-thujaplicin requires oxidative dearomatization . Hinokitiol’s synthesis involves electrochemical cyclization, highlighting its redox-sensitive tropolone core .

Biological Activity

Nezukone, a naturally occurring tropone, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by various studies and findings.

Chemical Structure and Synthesis

This compound is classified as a tropone, characterized by a seven-membered ring structure containing a carbonyl group. The synthesis of this compound has been achieved through various methods, including biomimetic synthesis and cyclization reactions. For instance, Nakatsuka's research detailed a method involving the cyclization of β-isopropyl substituted cycloheptanone using TiCl₄ as a catalyst, leading to the formation of this compound with significant yields .

Biological Activities

This compound exhibits a range of biological activities that are of considerable interest in medicinal chemistry. The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
Antibacterial Effective against various bacterial strains, demonstrating potential for antibiotic development.
Antifungal Exhibits antifungal properties against plant pathogenic fungi.
Antitumor Displays cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antiviral Shows activity against certain viruses, suggesting possible therapeutic applications in virology.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antibacterial Activity : A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics. The mechanism involves disruption of bacterial cell membranes .
  • Antifungal Properties : Research conducted by Morita et al. reported that this compound and related compounds inhibit the growth of specific plant pathogenic fungi, providing insights into its agricultural applications .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways, which could be pivotal for developing novel cancer therapies .

Research Implications

The diverse biological activities of this compound present significant implications for pharmaceutical research and development:

  • Drug Development : The antibacterial and antifungal properties make this compound a candidate for developing new antimicrobial agents.
  • Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential applications in oncology, possibly leading to new treatment strategies.
  • Agricultural Applications : The antifungal activity indicates that this compound could be utilized in crop protection against fungal pathogens.

Q & A

Q. What are the established synthetic pathways for Nezukone, and how can their efficiency be quantitatively compared in academic research settings?

  • Methodological Answer : To compare synthetic routes, researchers should: (i) Standardize reaction conditions (temperature, solvent, catalyst) across all pathways. (ii) Quantify yields using high-performance liquid chromatography (HPLC) or gas chromatography (GC) . (iii) Apply statistical tools like ANOVA to assess variability in purity and yield . (iv) Cross-validate results with independent replication studies to ensure reproducibility .

Q. How should researchers design experiments to validate the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : (i) Use a combination of 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy for structural elucidation. (ii) Compare spectral data with literature values for known analogs, ensuring alignment with reference databases . (iii) Employ X-ray crystallography for unambiguous confirmation, if crystalline derivatives are obtainable . (iv) Document all experimental parameters (e.g., solvent, concentration) to enable replication .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : (i) Conduct a systematic review to identify variability in assay conditions (e.g., cell lines, dosage, exposure time) . (ii) Perform meta-analysis using fixed/random-effects models to quantify heterogeneity in reported IC50_{50} values . (iii) Validate key findings through orthogonal assays (e.g., in vitro vs. in vivo models) to rule out methodological artifacts . (iv) Apply sensitivity analysis to determine if outliers arise from specific experimental parameters .

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound under varying catalytic conditions?

  • Methodological Answer : (i) Use density functional theory (DFT) to model transition states and intermediate species in proposed reaction pathways . (ii) Validate computational predictions with kinetic isotope effects (KIE) or Hammett plot analyses . (iii) Cross-reference simulated spectra (e.g., IR, NMR) with experimental data to confirm mechanistic hypotheses . (iv) Publish raw computational data (e.g., input files, convergence criteria) in supplementary materials for transparency .

Q. What strategies should be employed to assess the environmental stability of this compound, particularly in aqueous and oxidative environments?

  • Methodological Answer : (i) Design accelerated degradation studies under controlled pH, temperature, and light exposure . (ii) Monitor degradation products via LC-MS and quantify half-lives using first-order kinetic models . (iii) Compare experimental results with quantitative structure-activity relationship (QSAR) predictions to identify stability-linked functional groups . (iv) Archive raw chromatographic data and calibration curves for peer validation .

Data Management & Reproducibility

Q. How can researchers ensure the reproducibility of this compound’s physicochemical property measurements (e.g., solubility, logP) across laboratories?

  • Methodological Answer : (i) Adopt standardized protocols (e.g., OECD Guidelines for solubility testing) . (ii) Use reference compounds with known properties as internal controls in each assay . (iii) Share detailed metadata (e.g., equipment calibration records, solvent purity grades) in public repositories . (iv) Perform interlaboratory round-robin studies to identify and mitigate systemic measurement errors .

Theoretical & Ethical Considerations

What frameworks (e.g., FINER criteria) should guide the formulation of hypothesis-driven research questions about this compound’s novel applications?

  • Methodological Answer : (i) Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with translational potential . (ii) Ground hypotheses in established chemical theories (e.g., frontier molecular orbital theory for reactivity studies) . (iii) Pre-register study designs on platforms like Open Science Framework to mitigate bias . (iv) Conduct ethical reviews for studies involving biological or environmental hazards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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